AV-412 free base - 451492-95-8

AV-412 free base

Catalog Number: EVT-339658
CAS Number: 451492-95-8
Molecular Formula: C27H28ClFN6O
Molecular Weight: 507.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AV-412, also known as MP-412, is a potent dual inhibitor of EGFR and ErbB2 tyrosine kinases, including the mutant EGFR (L858R,T790M), which is clinically resistant to the EGFR-specific kinase inhibitors erlotinib and gefitinib . It has been investigated for use in cancer treatment .

Physical And Chemical Properties Analysis

AV-412 has a molecular weight of 507 . It is soluble in DMSO at 25°C to a concentration of 50 mg/mL . The compound should be stored as a powder at -20°C for 3 years or at 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .

Synthesis Analysis

Methods and Technical Details

The synthesis of AV-412 free base can be approached through multiple synthetic routes. One common method involves the use of methyl 4-formylbenzoate as a starting material, which undergoes several transformations to introduce necessary functional groups. For example:

  1. Formation of Benzoyl Chloride: Methyl 4-formylbenzoate is first converted into benzoyl chloride through established methods, achieving high yields.
  2. Reaction with Amines: The benzoyl chloride is then reacted with various primary amines in chloroform to yield key intermediates. This step typically yields moderate amounts of product (10-25%) depending on the amine used .
  3. Reductive Amination: Another approach employs reductive amination techniques where the initial aldehyde reacts with primary amines in the presence of reducing agents to form amines with high yields (80-95%).
  4. Purification: The final products are isolated as free bases, often requiring purification through crystallization or column chromatography, achieving purities between 95-99% as confirmed by high-performance liquid chromatography (HPLC) .
Molecular Structure Analysis

Structure and Data

The molecular structure of AV-412 free base can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. The compound typically features a complex arrangement of aromatic rings and functional groups conducive to its biological activity.

Key structural data includes:

  • Molecular Formula: CxHyNz (specific values depend on the exact derivative).
  • Molecular Weight: Determined through high-resolution mass spectrometry.
  • NMR Spectra: Provides insights into the hydrogen and carbon environments within the molecule.

These structural characteristics are crucial for understanding how AV-412 interacts with its biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

AV-412 free base participates in various chemical reactions that are pivotal for its function as a kinase inhibitor:

  1. Kinase Inhibition: The primary reaction involves binding to specific kinase domains, preventing substrate phosphorylation.
  2. Degradation Pathways: Understanding the metabolic pathways that lead to the degradation of AV-412 is essential for predicting its pharmacokinetics.
  3. Stability Studies: Reaction conditions such as pH and temperature can significantly affect the stability of AV-412, influencing its efficacy in biological systems .
Mechanism of Action

Process and Data

The mechanism of action for AV-412 involves inhibition of specific kinase activities that play a critical role in cancer cell signaling pathways. By binding to the ATP-binding site of these kinases, AV-412 effectively prevents ATP from engaging with the enzyme, thereby halting downstream signaling processes that lead to cell proliferation and survival.

Data supporting this mechanism include:

  • In vitro Assays: Demonstrating dose-dependent inhibition of target kinases.
  • Cell Line Studies: Showing reduced cell viability in cancer cell lines treated with AV-412 compared to controls.

This mechanism underscores the potential therapeutic application of AV-412 in oncology.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AV-412 free base exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Solubility characteristics can vary significantly based on pH; it is more soluble in acidic conditions compared to neutral or basic environments.
  • Stability: Stability assessments indicate that AV-412 maintains integrity under controlled conditions but may degrade under extreme pH or temperature .

These properties are essential for formulating effective drug delivery systems.

Applications

Scientific Uses

AV-412 free base has promising applications primarily in cancer research and therapeutic development. Its ability to inhibit specific kinases makes it a candidate for treating various malignancies characterized by aberrant kinase activity. Additionally, ongoing research explores its potential use in combination therapies, enhancing the efficacy of existing treatment regimens.

Introduction to AV-412 Free Base

Definition and Chemical Classification

AV-412 free base (chemical name: N-(4-((3-chloro-4-fluorophenyl)amino)-7-(3-methyl-3-(4-methylpiperazin-1-yl)but-1-yn-1-yl)quinazolin-6-yl)acrylamide) is a low-molecular-weight tyrosine kinase inhibitor (TKI) classified as a quinazoline derivative with potent activity against epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB2/HER2). Its molecular formula is C₂₇H₂₈ClFN₆O, with a molecular weight of 507.002 g/mol [2] [4]. The compound features an acrylamide moiety that enables irreversible binding to cysteine residues in the target kinases' ATP-binding pockets, distinguishing it from first-generation reversible inhibitors like gefitinib and erlotinib [5] [10]. Key structural elements include:

  • A 4-anilinoquinazoline core enabling ATP-competitive inhibition
  • A covalent bond-forming acrylamide group at the C6 position
  • A 3-methyl-3-(4-methylpiperazin-1-yl)but-1-yn-1-yl side chain at C7 enhancing potency against resistance mutations

Table 1: Fundamental Chemical Properties of AV-412 Free Base

PropertyValue
CAS Registry Number451492-95-8
Molecular FormulaC₂₇H₂₈ClFN₆O
Exact Mass507.002 g/mol
SMILES NotationCN1CCN(CC1)C(C)(C)C#CC2=C(NC(=O)C=C)C=C3C(NC4=CC=C(F)C(Cl)=C4)=NC=NC3=C2
InChI KeyZAJXXUDARPGGOC-UHFFFAOYSA-N
Chemical ClassificationQuinazoline-based irreversible inhibitor

Historical Development and Discovery Context

AV-412 (initially designated MP-412) emerged from collaborative drug discovery efforts between Mitsubishi Pharma Corporation and AVEO Pharmaceuticals in the mid-2000s, targeting unmet needs in EGFR-mutant cancers [5] [10]. Its development was strategically motivated by two critical clinical challenges:

  • Differential Response Limitations: First-generation TKIs exhibited suboptimal efficacy against tumors harboring the EGFR L858R mutation (approximately 44% of EGFR mutants), which demonstrated poorer response rates and survival outcomes compared to exon 19 deletions [10].
  • Acquired Resistance: Approximately 50% of EGFR-mutant lung cancers developing resistance to gefitinib or erlotinib harbored the EGFR T790M gatekeeper mutation, against which first-generation TKIs were ineffective [5] [10].

Preclinical characterization, presented at the 2007 American Association for Cancer Research (AACR) Annual Meeting, leveraged AVEO's proprietary Human Response Prediction Platform™. This involved chimeric mouse models with inducible expression of clinically relevant mutations (EGFRL858R, EGFRL858R/T790M, KRASG12V), enabling quantitative comparison of drug efficacy across genetic profiles [10]. AVEO secured worldwide rights (excluding Asia) to develop AV-412 as a next-generation TKI capable of addressing these limitations [10].

Significance in Targeted Cancer Therapy

AV-412 represents a therapeutic breakthrough in addressing primary and secondary resistance mechanisms in EGFR-driven malignancies. Its biochemical significance stems from three key attributes:

  • Pan-Mutant EGFR Inhibition: Unprecedented low nanomolar IC₅₀ values against both activating (L858R) and resistance (T790M) mutations, overcoming a fundamental limitation of first-generation TKIs [4] [5].
  • Dual EGFR/HER2 Targeting: Potent suppression of ErbB2 (HER2) tyrosine kinase (IC₅₀ = 19 nM), enabling activity in HER2-amplified cancers beyond EGFR-driven tumors [4] [6].
  • Covalent Binding Mechanism: Irreversible inhibition via Cys797 residue engagement, providing sustained target suppression even with intermittent dosing schedules [5] [10].

The compound's therapeutic significance is evidenced by complete tumor regression in xenograft models of A431 (EGFR-overexpressing) and BT-474 (HER2-overexpressing) carcinomas at 30 mg/kg dosing, surpassing the activity of earlier EGFR inhibitors [5] [10]. Critically, it demonstrated efficacy in gefitinib-resistant KPL-4 breast cancer models, validating its potential in multiple resistance settings [5].

Table 2: Kinase Inhibition Profile of AV-412 Free Base

Target KinaseIC₅₀ (nM)Significance
Wild-type EGFR0.75Baseline activity against canonical EGFR
EGFRL858R0.50Superior to erlotinib in activating mutant
EGFRT790M0.79Activity against gatekeeper resistance mutation
EGFRL858R/T790M2.30Dual mutant inhibition; addresses acquired resistance
ErbB2 (HER2)19.00Activity in HER2-driven malignancies

Properties

CAS Number

451492-95-8

Product Name

AV-412 free base

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide

Molecular Formula

C27H28ClFN6O

Molecular Weight

507.0 g/mol

InChI

InChI=1S/C27H28ClFN6O/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32)

InChI Key

ZAJXXUDARPGGOC-UHFFFAOYSA-N

SMILES

CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C

Synonyms

AV 412
AV-412
AV412 cpd
MP 412
MP-412
MP412 cpd
N-(4-((3-chloro-4-fluorophenyl)amino)-7-(3-methyl-3-(4-methyl-1-piperazinyl)-1-butyn-1-yl)-6-quinazolinyl)acrylamide

Canonical SMILES

CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.